Lhb9szj5WX
Description
Lhb9szj5WX, identified by CAS No. 905306-69-6, is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its structural backbone consists of a pyridine ring substituted with a methoxy group at the 5-position and a methylamine moiety at the 2-position, yielding (5-methoxypyridin-2-yl)methanamine .
Properties
Molecular Formula |
C20H25FO5S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfonyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H25FO5S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)27(3,25)26)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-/m0/s1 |
InChI Key |
JLUKDLNTLCMRHG-BVBLFJQYSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2S(=O)(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O |
Synonyms |
FPL 66366XX FPL-66366XX |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Solubility : Highly soluble in water, with hydrophilic characteristics due to polar functional groups.
- Pharmacokinetics: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability.
- Hazards : Classified under warning-level safety (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
Comparison with Similar Compounds
Two structurally analogous compounds were selected for comparison based on similarity scores (0.85 and 0.82) from structural databases :
Compound A: (4-Methoxypyridin-2-yl)methanamine (Similarity: 0.85)
- Molecular Formula : C₇H₁₀N₂O (identical to Lhb9szj5WX).
- Structural Difference : Methoxy group at the 4-position on the pyridine ring instead of the 5-position.
- Bioactivity: Positional isomerism may affect binding affinity to biological targets, though specific data are unavailable in the provided sources.
- Synthesis : Likely requires distinct regioselective conditions due to positional isomer challenges.
Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride (Similarity: 0.82)
- Molecular Formula : C₈H₁₃ClN₂O (hydrochloride salt form).
- Structural Difference : Ethylamine chain instead of methylamine, with a hydrochloride counterion.
- Implications :
- Solubility : Enhanced water solubility due to ionic hydrochloride form.
- Pharmacokinetics : Increased molecular weight (188.65 g/mol) may reduce membrane permeability compared to this compound.
- Stability : Hydrochloride salts often improve shelf life but may introduce hygroscopicity.
Data Table: Comparative Analysis
| Property | This compound (CAS 905306-69-6) | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₈H₁₃ClN₂O |
| Molecular Weight (g/mol) | 138.17 | 138.17 | 188.65 |
| Methoxy Position | 5-position | 4-position | 5-position |
| Solubility | High | Moderate (inferred) | Very High (hydrochloride salt) |
| Synthesis Yield | 69% (Method 2) | Not Reported | Not Reported |
| Bioactivity | Non-CYP inhibitor | Likely similar | Potential enhanced bioavailability |
| Hazards | H315, H319, H335 | Likely similar | Additional HCl-related hazards |
Research Findings and Discussion
Structural Impact on Function :
- The 5-methoxy isomer (this compound) may exhibit superior metabolic stability compared to the 4-methoxy variant (Compound A) due to reduced steric interactions in enzyme-binding pockets .
- Compound B’s ethylamine chain could enhance target engagement in hydrophilic environments but reduce passive diffusion across lipid membranes.
Synthetic Efficiency :
Safety Profiles :
- Both this compound and Compound A share irritant hazards, while Compound B’s hydrochloride form necessitates stringent handling protocols to mitigate corrosion risks.
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